5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloro-3-(furan-2-yl)pyrimidine with hydrazine derivatives to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dioxane or water, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. For instance, reactions performed in a microwave medium at elevated temperatures have shown promising results in terms of yield and reaction time .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products
Substitution Products: Amino or thio derivatives of the original compound.
Oxidation Products: Furanones.
Reduction Products: Dihydrofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins, which are essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and has been studied for its anticancer properties.
Uniqueness
5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern and the presence of the furan ring, which imparts distinct electronic and steric properties. These features contribute to its potent biological activities and make it a valuable compound for further research and development.
Properties
CAS No. |
394652-88-1 |
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Molecular Formula |
C9H4Cl2N4O |
Molecular Weight |
255.06 g/mol |
IUPAC Name |
5,7-dichloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C9H4Cl2N4O/c10-6-4-7-13-14-8(5-2-1-3-16-5)15(7)9(11)12-6/h1-4H |
InChI Key |
QGOOZSYRTDZCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2C(=NC(=C3)Cl)Cl |
Origin of Product |
United States |
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